trans-Indane-1,2-dicarboxylic acid
Description
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(1S,2R)-2,3-dihydro-1H-indene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-10(13)8-5-6-3-1-2-4-7(6)9(8)11(14)15/h1-4,8-9H,5H2,(H,12,13)(H,14,15)/t8-,9-/m1/s1 |
InChI Key |
GFZLVWKWRDQKNT-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Favorskii Rearrangement-Based Method
A prominent industrially viable method for related trans-cyclopentane-1,2-dicarboxylic acid involves the Favorskii rearrangement of suitably substituted cyclohexanone derivatives. This method can be adapted for trans-Indane-1,2-dicarboxylic acid synthesis.
Process Summary:
- Starting from 6-bromo-cyclohexanone-2-ethyl formate or analogous bromo-substituted cyclic ketone esters.
- Treatment with aqueous alkali (potassium hydroxide or sodium hydroxide, 0.5M to 3M, optimum 2.5M) induces Favorskii rearrangement.
- This rearrangement converts the bromo-ketone ester to the corresponding trans-cyclopentane or indane dicarboxylic acid diester intermediate.
- Subsequent hydrolysis in an excess of strong acid (35%-80% sulfuric or hydrochloric acid, optimum 64%) at 100-160 °C yields the trans-dicarboxylic acid.
- The crude acid crystallizes upon cooling and can be purified by recrystallization.
- Mild reaction conditions compared to earlier methods.
- Avoids harsh organic solvents like ether extraction.
- Scalable and suitable for industrial production.
Example Data (Adapted from trans-cyclopentane analogue):
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Favorskii rearrangement | 6-bromo-pimelinketone-2-ethyl formate, 2.5M KOH, ethanol/water reflux 1.5 h | ~65-70% (ester intermediate) | Extracted with chloroform, solvent removed |
| Hydrolysis | Ester intermediate, 64% H2SO4, 140-160 °C, 2-3 h | 80-90% (crude acid) | Crystallization on cooling yields trans acid |
| Purification | Water recrystallization with activated carbon | >99% purity | White crystalline solid |
This process eliminates the need for conversion from cis to trans isomers, simplifying the workflow.
Resolution of Racemic Mixtures Using Chiral Amines
For trans-cyclohexane-1,2-dicarboxylic acid, a common method involves:
- Synthesis of racemic cyclohexane-1,2-dicarboxylic acid by hydrogenation of cyclohexene derivatives.
- Resolution of the racemate by forming diastereomeric salts with chiral amines such as R-1-phenylethylamine in ethanol.
- Isolation of the desired trans-(1R,2R) isomer by selective crystallization.
- Breaking the salt with aqueous base to release the pure acid.
- Recovery and reuse of the chiral amine to reduce cost.
| Step | Description | Key Conditions | Outcome |
|---|---|---|---|
| Racemic acid preparation | Hydrogenation of cyclohex-4-ene-1,2-dicarboxylic acid with Raney nickel | Methanol solvent, H2 pressure | Racemic cyclohexane-1,2-dicarboxylic acid |
| Resolution | Reaction with R-1-phenylethylamine in ethanol | Formation of diastereomeric salt | Separation of trans isomer salt |
| Salt breaking | Treatment with aqueous NaOH | Release of pure trans acid and amine | >99% purity acid obtained |
| Purification | Hexane washing and recrystallization | Removal of impurities | High purity product |
- High purity (>99%) trans acid achievable.
- Recovery of chiral amine improves commercial viability.
- However, the process is relatively costly and complex due to resolution steps and solvent use.
Multi-Step Synthetic Routes from Malonate and Dibromopropane (Perkin’s Method)
For trans-cyclopentane-1,2-dicarboxylic acid, Perkin’s classical method involves:
- Alkylation of diethyl malonate with 1,3-dibromopropane to form tetraethyl pentane-1,1,5,5-tetracarboxylate.
- Cyclization to tetraethyl cyclopentane-1,1,2,2-tetracarboxylate.
- Hydrolysis under conditions favoring trans isomer formation.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | Diethyl malonate + 1,3-dibromopropane, sodium ethoxide, ethanol, 3 h | Up to 67% optimized | Best with 6:1 diethyl malonate to dibromopropane ratio |
| Cyclization | Base-promoted ring closure | Moderate yield | Formation of cyclopentane tetracarboxylate |
| Hydrolysis | Concentrated HCl, reflux 90 h | ~35% isolated trans acid | Recrystallization yields pure trans acid |
- Modifications in base addition and reaction ratios improved overall yields from ~7% to 67% for trans-cyclopentane-1,2-dicarboxylic acid.
- This method is practical but time-consuming and less direct for indane derivatives.
Comparative Summary Table of Preparation Methods
Research Findings and Notes
- The Favorskii rearrangement method offers a streamlined, scalable route to trans-dicarboxylic acids with fewer purification steps and milder conditions, making it preferable for industrial synthesis.
- Resolution methods provide enantiomerically pure products but at higher cost and complexity.
- Classical multi-step alkylation and cyclization methods are useful for research-scale synthesis but less efficient for large-scale production.
- Adaptation of these methods to this compound requires consideration of the bicyclic framework and potential steric effects, but the principles remain applicable.
Chemical Reactions Analysis
Types of Reactions: trans-Indane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of indanone derivatives.
Reduction: Formation of indanol derivatives.
Substitution: Formation of various substituted indane derivatives.
Scientific Research Applications
Chemistry: trans-Indane-1,2-dicarboxylic acid is used as a building block in organic synthesis to create complex molecules with potential biological activity. It serves as a precursor for the synthesis of various indane derivatives with applications in pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as anti-inflammatory, analgesic, and antimicrobial agents. These compounds are also investigated for their role in treating neurodegenerative diseases and as potential anticancer agents .
Industry: The compound finds applications in the development of advanced materials, including polymers and resins. Its unique structure imparts desirable properties such as thermal stability and mechanical strength to the materials .
Mechanism of Action
The mechanism of action of trans-Indane-1,2-dicarboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, certain derivatives may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with various biological targets, leading to diverse pharmacological activities .
Comparison with Similar Compounds
Key Observations :
- Smaller rings (e.g., cyclopropane, cyclobutane) exhibit higher ring strain, enhancing reactivity in Diels-Alder reactions and polymer crosslinking .
- Fluorinated derivatives (e.g., trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid, C₇H₈F₂O₄) demonstrate altered electronic properties due to fluorine's electronegativity, impacting solubility and acid strength .
trans-Cyclobutane-1,2-dicarboxylic Acid
Synthesized via stereoselective oxidation of divinylcyclopropanes, confirming the trans (E) configuration through NMR and comparison with authentic samples . This method is efficient under mild conditions, yielding high-purity products for pharmaceutical intermediates .
trans-Cyclohexane-1,2-dicarboxylic Acid
Produced via Diels-Alder reactions between rosin and anhydrides (e.g., cis-4-cyclohexene-1,2-dicarboxylic acid), forming thermally stable adducts for epoxy resins .
3-Methylenecyclopropane-trans-1,2-dicarboxylic Acid
Known as Feist's acid, synthesized via cyclopropanation reactions. Its exo-methylene group enables unique reactivity in polymer chemistry .
Physicochemical Properties
Notes:
Pharmaceuticals
Polymers and Resins
Research
- Fluorinated trans-dicarboxylic acids serve as probes for studying enzyme-substrate interactions due to their altered electronic profiles .
Biological Activity
trans-Indane-1,2-dicarboxylic acid is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure with two carboxylic acid groups positioned at the 1 and 2 positions of the indane ring. This specific arrangement contributes to its chemical reactivity and biological properties.
Biological Activity
The biological activity of this compound and its derivatives has been explored in various studies, revealing potential applications in several therapeutic areas:
- Anti-inflammatory Effects : Certain derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways, suggesting potential use as anti-inflammatory agents.
- Analgesic Properties : Research indicates that some derivatives exhibit analgesic effects, which could be beneficial in pain management therapies.
- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties against various pathogens, highlighting its potential as an antimicrobial agent.
- Neuroprotective Effects : Studies suggest that this compound derivatives may play a role in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
- Anticancer Potential : Some research indicates that the compound may possess cytotoxic activity against cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells .
The mechanism of action for this compound involves interactions with specific molecular targets. For instance:
- Enzyme Inhibition : Derivatives may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Cell Signaling Pathways : The compound can modulate various signaling pathways involved in cell survival and proliferation, contributing to its anticancer activity.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound derivatives on HepG2 and MCF-7 cell lines. The results demonstrated significant inhibition of cell viability at certain concentrations, indicating potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
In a neuroprotection study involving rat models, this compound was shown to reduce oxidative stress markers and improve cognitive function post-injury. This suggests its utility in neurodegenerative disease treatment .
Synthesis and Derivatives
This compound can be synthesized through several methods involving cyclization reactions starting from simpler precursors. Its derivatives can be obtained through various chemical modifications such as oxidation and reduction reactions.
| Synthesis Method | Yield (%) | Key Reagents |
|---|---|---|
| Cyclization from indene derivatives | 67.2 | Sodium hydride, acetic anhydride |
| Oxidation to form ketones | 90.1 | Potassium permanganate |
| Reduction to alcohols | 57.1 | Lithium aluminum hydride |
Comparison with Similar Compounds
This compound is often compared with other dicarboxylic acids due to structural similarities but distinct biological activities:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Indane-1,3-dione | Antimicrobial | Different position of carbonyl groups |
| trans-Cyclohexane-1,2-dicarboxylic acid | Limited anti-inflammatory effects | Structural differences affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
